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Compound of Interest

Compound Name:
N-(2,2-dimethoxyethyl)prop-2-

enamide

Cat. No.: B3029033 Get Quote

A detailed spectroscopic comparison of N-(2,2-dimethoxyethyl)prop-2-enamide with common

acrylamide alternatives, N-isopropylacrylamide (NIPAM) and N,N-dimethylacrylamide (DMAA),

provides researchers, scientists, and drug development professionals with essential data for

monomer selection in polymer synthesis. This guide outlines the structural validation of N-(2,2-
dimethoxyethyl)prop-2-enamide and presents its spectroscopic characteristics alongside

those of NIPAM and DMAA, supported by detailed experimental protocols.

N-(2,2-dimethoxyethyl)prop-2-enamide is a functionalized acrylamide monomer with the

chemical formula C₇H₁₃NO₃ and a molecular weight of 159.18 g/mol . Its unique

dimethoxyethyl group offers potential for post-polymerization modification, making it a valuable

candidate for the development of novel polymers with tailored properties for applications in

drug delivery, biomaterials, and other advanced materials. Accurate structural confirmation

through spectroscopic methods is paramount before its incorporation into such materials.

Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data obtained for N-(2,2-
dimethoxyethyl)prop-2-enamide, N-isopropylacrylamide, and N,N-dimethylacrylamide.
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Compound ¹H NMR (CDCl₃, 400 MHz) δ (ppm)

N-(2,2-dimethoxyethyl)prop-2-enamide Data not available in searched literature.

N-isopropylacrylamide (NIPAM)

6.31 (dd, 1H, J=1.2, 17.1 Hz), 6.11 (dd, 1H,

J=9.8, 17.1 Hz), 5.64 (dd, 1H, J=1.2, 9.8 Hz),

4.16 (sept, 1H, J=6.8 Hz), 1.19 (d, 6H, J=6.8

Hz)

N,N-dimethylacrylamide (DMAA)

6.58 (dd, 1H, J=10.1, 16.8 Hz), 6.29 (dd, 1H,

J=1.8, 16.8 Hz), 5.65 (dd, 1H, J=1.8, 10.1 Hz),

3.09 (s, 3H), 3.01 (s, 3H)

Compound ¹³C NMR (CDCl₃, 100 MHz) δ (ppm)

N-(2,2-dimethoxyethyl)prop-2-enamide Data not available in searched literature.

N-isopropylacrylamide (NIPAM) 165.4, 131.1, 125.9, 41.8, 22.7

N,N-dimethylacrylamide (DMAA) 166.5, 130.8, 126.1, 37.2, 35.9

Compound Key IR Absorptions (cm⁻¹)

N-(2,2-dimethoxyethyl)prop-2-enamide Data not available in searched literature.

N-isopropylacrylamide (NIPAM)

~3300 (N-H stretch), ~1660 (C=O stretch,

Amide I), ~1620 (C=C stretch), ~1550 (N-H

bend, Amide II)

N,N-dimethylacrylamide (DMAA)
~1650 (C=O stretch, Amide I), ~1615 (C=C

stretch)

Compound Mass Spectrometry (m/z)

N-(2,2-dimethoxyethyl)prop-2-enamide Predicted [M+H]⁺: 160.0968

N-isopropylacrylamide (NIPAM) [M]⁺: 113.16

N,N-dimethylacrylamide (DMAA) [M]⁺: 99.13
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Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the proton (¹H) and carbon (¹³C) chemical environments in the

molecule, confirming the connectivity and structure.

Instrumentation: 400 MHz NMR Spectrometer.

Sample Preparation:

Dissolve 10-20 mg of the acrylamide monomer in approximately 0.7 mL of deuterated

chloroform (CDCl₃).

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

Pulse Sequence: Standard single-pulse sequence.

Number of Scans: 16

Relaxation Delay: 1.0 s

Spectral Width: 16 ppm

Temperature: 298 K

¹³C NMR Acquisition:

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

Number of Scans: 1024

Relaxation Delay: 2.0 s

Spectral Width: 240 ppm
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Temperature: 298 K

Data Processing:

Apply Fourier transformation to the acquired free induction decay (FID).

Phase correct the resulting spectrum.

Reference the spectrum to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16

ppm for ¹³C).

Integrate the peaks in the ¹H NMR spectrum and assign chemical shifts.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule based on their characteristic

vibrational frequencies.

Instrumentation: Fourier Transform Infrared (FTIR) Spectrometer with an Attenuated Total

Reflectance (ATR) accessory.

Sample Preparation:

Ensure the ATR crystal is clean by wiping it with isopropanol and allowing it to dry

completely.

Place a single drop of the liquid monomer directly onto the center of the ATR crystal.

Data Acquisition:

Spectral Range: 4000-400 cm⁻¹

Resolution: 4 cm⁻¹

Number of Scans: 32

Background: A background spectrum of the clean, empty ATR crystal should be collected

prior to sample analysis.
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Data Processing:

The software automatically ratios the sample spectrum to the background spectrum to

produce the final absorbance or transmittance spectrum.

Identify and label the major absorption peaks corresponding to functional groups such as N-

H, C=O (Amide I), C=C, and C-O.

Mass Spectrometry (MS)
Objective: To determine the molecular weight of the compound and gain insight into its

fragmentation pattern.

Instrumentation: Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometer.

Sample Preparation:

Prepare a stock solution of the monomer in a suitable solvent (e.g., methanol or acetonitrile)

at a concentration of approximately 1 mg/mL.

Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent

containing 0.1% formic acid to promote protonation.

Data Acquisition:

Ionization Mode: Positive Electrospray Ionization (ESI+).

Mass Range: m/z 50-500

Capillary Voltage: 3.5 kV

Fragmentor Voltage: 100 V

Drying Gas Flow: 10 L/min

Drying Gas Temperature: 300 °C

Data Processing:
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The mass spectrum is analyzed to identify the molecular ion peak ([M+H]⁺).

The measured mass-to-charge ratio is compared with the calculated exact mass of the

protonated molecule to confirm the elemental composition.

Fragmentation patterns can be analyzed to provide further structural information.

Signaling Pathways and Experimental Workflows
The following diagram illustrates the general workflow for the spectroscopic validation of a

chemical structure.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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